molecular formula C12H8F3NO B1309299 1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299169-87-2

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1309299
CAS RN: 299169-87-2
M. Wt: 239.19 g/mol
InChI Key: IKOMWABSKKZKMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde”, trifluoromethylpyridines, which share some structural similarities, have been synthesized via either a chlorine/fluorine substitution reaction or a condensation mechanism .

Scientific Research Applications

Synthesis Approaches

  • A range of compounds, including 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and their oxides, were synthesized utilizing a microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with different terminal alkynes. This process illustrates the versatility of trifluoromethyl-substituted compounds in chemical synthesis (Palka et al., 2014).
  • Another study focused on synthesizing a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using the Vilsmeier–Haack formylation approach. These compounds displayed significant antimicrobial and antioxidant activities, demonstrating the potential bioactivity of trifluoromethyl-substituted compounds in medical and pharmacological research (Bhat et al., 2016).

Characterization and Chemical Behavior

  • Novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized and characterized through various spectroscopic methods and elemental analysis, signifying the importance of trifluoromethyl-substituted compounds in the field of chemical research (Hu et al., 2010).
  • The synthesis of new heteroaryl pyrazole derivatives and their conjugation with chitosan to form Schiff bases were reported. These chitosan derivatives, characterized by spectroscopic and analytical techniques, exhibited antimicrobial activity dependent on the Schiff base moiety, showcasing the trifluoromethyl-substituted compounds' significance in developing new antimicrobial agents (Hamed et al., 2020).

Fluorescence and Optical Properties

  • A study presented the synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, exhibiting bright fluorescence in solution and weak fluorescence in solid state. These compounds behaved as weak bases and showed substantial changes in emission spectra upon protonation, making them of interest for sensing in strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-4-10(7-9)16-6-2-5-11(16)8-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOMWABSKKZKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397081
Record name 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Trifluoromethyl-phenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

299169-87-2
Record name 1-[3-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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